molecular formula C7H13ClF3NO B13033751 (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride

(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride

Cat. No.: B13033751
M. Wt: 219.63 g/mol
InChI Key: NIZLMHNYDVGKPF-PQAGPIFVSA-N
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Description

(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is a synthetic organic compound that contains a trifluoromethyl group, an oxane ring, and an ethanamine moiety. The hydrochloride salt form is often used to enhance the compound’s stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the oxane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxane ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanoic acid: Contains a carboxylic acid group instead of an amine.

    (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine: The free base form without the hydrochloride salt.

Uniqueness

The presence of the trifluoromethyl group and the oxane ring makes (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride unique compared to other compounds. These structural features can significantly influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.63 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m0./s1

InChI Key

NIZLMHNYDVGKPF-PQAGPIFVSA-N

Isomeric SMILES

C1CCOC(C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CCOC(C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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